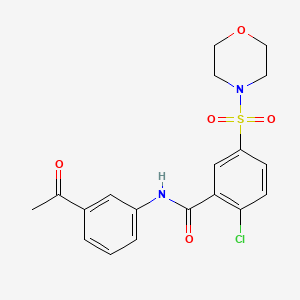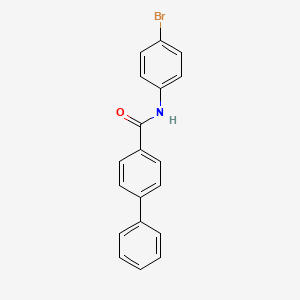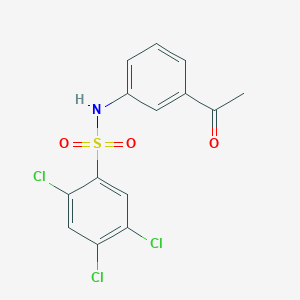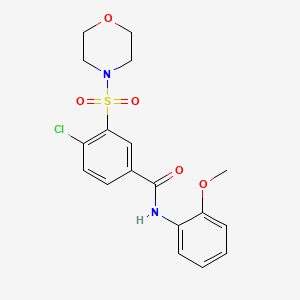![molecular formula C15H12BrNO5S B3447551 3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid](/img/structure/B3447551.png)
3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid
Übersicht
Beschreibung
3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research for its potential anti-inflammatory and anticancer properties. This compound was first synthesized by Bayer Pharmaceuticals in 2001 and has since been studied extensively for its various applications.
Wirkmechanismus
3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid 11-7082 inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it can activate genes involved in inflammation and cell survival. This compound also induces the degradation of IκBα, an inhibitor of NF-κB, leading to the inhibition of NF-κB activity. In cancer cells, 3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid 11-7082 has been shown to induce apoptosis by activating caspase-3, a key enzyme involved in the apoptotic pathway.
Biochemical and Physiological Effects:
3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, this compound has been shown to inhibit the growth of bacteria and viruses, and to modulate the immune response. 3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid 11-7082 has also been shown to have neuroprotective effects, and to inhibit the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid 11-7082 in laboratory experiments is that it has a well-established synthesis method and is readily available from chemical suppliers. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of using 3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid 11-7082 is that it can be toxic to cells at high concentrations, and care must be taken to ensure that the appropriate concentration is used in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid 11-7082. One area of interest is the development of new anti-inflammatory and anticancer therapies based on the mechanism of action of this compound. Another potential application is the use of 3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid 11-7082 in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound, and to identify any potential side effects or limitations in its use.
Wissenschaftliche Forschungsanwendungen
3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid 11-7082 has been extensively studied for its potential anti-inflammatory and anticancer properties. Inflammation is a complex biological process that plays a role in many diseases, including cancer, cardiovascular disease, and autoimmune disorders. 3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
3-[(3-acetylphenyl)sulfamoyl]-4-bromobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO5S/c1-9(18)10-3-2-4-12(7-10)17-23(21,22)14-8-11(15(19)20)5-6-13(14)16/h2-8,17H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBXTDYCYOVCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Acetylphenyl)sulfamoyl]-4-bromobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chlorophenyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B3447469.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B3447474.png)
![3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3447475.png)
![N-(2-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3447482.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-bromobenzoic acid](/img/structure/B3447484.png)
![3-[(3-{[(2-methoxyphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B3447508.png)


![4-bromo-3-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B3447528.png)
![ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3447529.png)


![3-[(3-{[(3-acetylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3447548.png)
![3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B3447578.png)